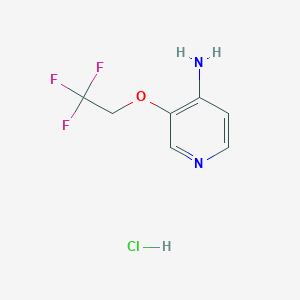

3-(2,2,2-Trifluoroethoxy)pyridin-4-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,2,2-Trifluoroethoxy)pyridin-4-amine hydrochloride: is a chemical compound with the molecular formula C(_7)H(_8)ClF(_3)N(_2)O. It is a derivative of pyridine, featuring a trifluoroethoxy group at the 3-position and an amine group at the 4-position, combined with hydrochloride to form a salt. This compound is primarily used in research settings, particularly in the fields of organic chemistry and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethoxy)pyridin-4-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-chloropyridine.

Substitution Reaction: The 4-chloropyridine undergoes a nucleophilic substitution reaction with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate to form 3-(2,2,2-trifluoroethoxy)pyridine.

Amination: The intermediate 3-(2,2,2-trifluoroethoxy)pyridine is then subjected to an amination reaction using ammonia or an amine source to introduce the amine group at the 4-position.

Hydrochloride Formation: Finally, the free base is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the trifluoroethoxy group to a simpler ethoxy group.

Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution, often in the presence of catalysts or under reflux conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of ethoxy derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Applications De Recherche Scientifique

Intermediate in Drug Synthesis

3-(2,2,2-Trifluoroethoxy)pyridin-4-amine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the preparation of impurities related to Lansoprazole, a proton pump inhibitor used for treating gastric acid-related conditions . This highlights its significance in the pharmaceutical industry for ensuring the purity and efficacy of drug formulations.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, one study identified a compound derived from this compound that demonstrated potent activity against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines with IC50 values ranging from 1.11 to 1.98 μM . These findings suggest that this compound could be a valuable scaffold for developing new anticancer agents.

Antiparasitic Activity

The compound has also been explored for its potential antiparasitic properties. Research indicates that certain derivatives show promising activity against parasites responsible for diseases such as cutaneous leishmaniasis . This expands the therapeutic applications of this compound beyond oncology to include infectious diseases.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)pyridin-4-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(2,2,2-Trifluoroethoxy)pyridine: Lacks the amine group, making it less versatile in biological applications.

4-Aminopyridine: Lacks the trifluoroethoxy group, affecting its lipophilicity and membrane permeability.

3-(2,2,2-Trifluoroethoxy)aniline: Similar structure but with an aniline core instead of pyridine, leading to different chemical and biological properties.

Uniqueness

3-(2,2,2-Trifluoroethoxy)pyridin-4-amine hydrochloride is unique due to the combination of the trifluoroethoxy and amine groups on a pyridine ring. This combination provides a balance of lipophilicity and reactivity, making it a valuable compound in various research and industrial applications.

Activité Biologique

3-(2,2,2-Trifluoroethoxy)pyridin-4-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. The trifluoroethoxy group is known to enhance the pharmacological properties of compounds, making them more effective in various biological contexts.

- Molecular Formula : C₇H₈ClF₃N₂O

- Molecular Weight : 228.60 g/mol

- CAS Number : 2682112-84-9

The biological activity of this compound is largely attributed to its interaction with various molecular targets, particularly kinases involved in signaling pathways related to cancer and inflammation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | < 5 |

| HCT116 | < 3 |

| MCF7 | < 3 |

| PC3 | < 5 |

These results suggest that the compound may inhibit cell growth effectively, making it a candidate for further development in cancer therapies .

Inhibition of Kinases

The compound has also been evaluated for its inhibitory effects on kinases such as VEGFR-2. Inhibition of this kinase is a well-established strategy for suppressing tumor growth through the blockade of angiogenesis. The following table summarizes the inhibitory activities observed:

| Kinase | IC50 (µM) |

|---|---|

| VEGFR-1 | 10 |

| VEGFR-2 | 2.6 |

| EGFR | >10 |

The selectivity profile indicates that this compound shows potent and selective inhibition towards VEGFR-2 compared to other kinases .

Structure-Activity Relationship (SAR)

The introduction of the trifluoroethoxy group has been shown to enhance the potency and selectivity of similar compounds. SAR studies indicate that modifications at specific positions on the pyridine ring can lead to improved biological activity. For example, compounds with substitutions at the C5 position exhibited varying degrees of potency against TYK2 and JAK1 kinases .

Case Studies

- In Vitro Studies : In cellular assays using human peripheral blood mononuclear cells (PBMCs), the compound exhibited dose-dependent inhibition of key signaling pathways associated with inflammation and cancer progression (e.g., STAT1 phosphorylation).

- In Vivo Models : Preliminary studies in zebrafish embryos demonstrated antiangiogenic effects at low concentrations, reinforcing the potential for therapeutic applications in oncology .

Propriétés

IUPAC Name |

3-(2,2,2-trifluoroethoxy)pyridin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)4-13-6-3-12-2-1-5(6)11;/h1-3H,4H2,(H2,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDGKAJAZWIFNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)OCC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.